3-(2-fluorophenyl)-5-phenyl-1H-pyrazole chemical structure properties
3-(2-fluorophenyl)-5-phenyl-1H-pyrazole chemical structure properties
An In-Depth Technical Guide to 3-(2-Fluorophenyl)-5-phenyl-1H-pyrazole: Structural Properties, Synthesis, and Pharmacological Applications
Executive Summary
The 3,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its robust aromatic stability and versatile coordination chemistry[1][2]. Specifically, 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole represents a highly specialized derivative where the introduction of an ortho-fluorine atom on one of the phenyl rings fundamentally alters the molecule's spatial conformation, lipophilicity, and metabolic stability.
This technical whitepaper provides an authoritative analysis of 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole. By dissecting its physicochemical properties, detailing a self-validating synthetic methodology, and mapping its pharmacological mechanisms, this guide serves as a foundational resource for drug development professionals and synthetic chemists targeting kinase or cyclooxygenase (COX) inhibition pathways.
Structural and Physicochemical Properties
The core of 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole consists of a five-membered nitrogenous heterocycle flanked by two aryl groups. The presence of the 2-fluoro substitution introduces critical structural dynamics:
-
Annular Tautomerism: Like all unsubstituted 1H-pyrazoles, this molecule undergoes rapid annular tautomerism. The proton rapidly migrates between the N1 and N2 atoms, meaning that 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole exists in a dynamic equilibrium with 5-(2-fluorophenyl)-3-phenyl-1H-pyrazole in solution.
-
Conformational Twisting (Steric Hindrance): In unsubstituted 3,5-diphenylpyrazole, the phenyl rings can adopt a nearly coplanar geometry with the pyrazole core to maximize
-conjugation[1]. However, the ortho-fluorine atom in the 2-fluorophenyl ring creates a steric clash with the adjacent pyrazole C4-H or N-H. This forces the fluorinated ring to twist out of the pyrazole plane. This induced dihedral angle is highly advantageous in rational drug design, as it allows the molecule to tightly fit into the three-dimensional hydrophobic pockets of target enzymes[3]. -
Electronic Effects: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) coupled with its resonance electron-donating effect (+R) modulates the basicity of the adjacent pyrazole nitrogens, directly impacting the molecule's hydrogen-bond donating/accepting capacity.
Quantitative Data Summary
Below is a summary of the established and calculated physicochemical properties for 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole[4].
| Property | Value / Description |
| Chemical Formula | C15H11FN2 |
| Molecular Weight | 238.26 g/mol |
| MDL Number | MFCD28967408 |
| Hydrogen Bond Donors | 1 (Pyrazole N-H) |
| Hydrogen Bond Acceptors | 2 (Pyrazole N, Fluorine) |
| Predicted LogP | ~3.8 - 4.2 (Highly lipophilic) |
| Physical State (Room Temp) | Solid (Crystalline powder) |
Experimental Protocols: Synthesis Methodology
The most reliable and regioselective method for synthesizing 3,5-diarylpyrazoles is the base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclocondensation with hydrazine and subsequent oxidative aromatization[5][6].
Mechanistic Rationale (Causality)
-
Why KOH in Ethanol? The base deprotonates the
-carbon of acetophenone to form a reactive enolate. This enolate attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated -unsaturated ketone (chalcone). -
Why Iodine/DMSO for Oxidation? The initial reaction of the chalcone with hydrazine yields a 4,5-dihydro-1H-pyrazole (pyrazoline). To achieve the fully aromatic 1H-pyrazole, oxidative dehydrogenation is required. While harsh reagents like bromine can be used, catalytic
in DMSO acts as a mild, highly efficient, and environmentally benign oxidative system that prevents unwanted halogenation of the aromatic rings[6].
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Chalcone Intermediate
-
Charge the Reactor: In a 100 mL round-bottom flask, dissolve 10.0 mmol of acetophenone and 10.0 mmol of 2-fluorobenzaldehyde in 20 mL of absolute ethanol.
-
Base Addition: Slowly add 15.0 mmol of Potassium Hydroxide (KOH) dissolved in 5 mL of distilled water dropwise to the stirring solution at 0–5 °C.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 3–4 hours. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate, 8:2).
-
Workup: Pour the mixture into 100 mL of ice-cold water and neutralize with 1M HCl. Filter the precipitated (E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one (chalcone), wash with cold water, and recrystallize from ethanol.
Step 2: Cyclocondensation and Oxidative Aromatization
-
Hydrazone Formation: Dissolve 5.0 mmol of the synthesized chalcone in 15 mL of ethanol. Add 15.0 mmol (3 equivalents) of hydrazine hydrate (80% aqueous solution).
-
Cyclization: Reflux the mixture for 2 hours to ensure complete conversion to the intermediate pyrazoline.
-
Oxidation (One-Pot): Cool the mixture slightly and add 20.0 mmol (4 equivalents) of Dimethyl Sulfoxide (DMSO) and 0.5 mmol (10 mol%) of molecular Iodine (
)[6]. -
Aromatization: Reflux the mixture for an additional 2 hours. The
/DMSO system will smoothly dehydrogenate the pyrazoline to the target pyrazole. -
Isolation: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize residual iodine. Extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous
, concentrate under vacuum, and purify via silica gel column chromatography to yield pure 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole.
Pharmacological Mechanisms & Biological Activity
3,5-Diarylpyrazoles are heavily investigated for their anti-inflammatory, anticancer, and antimicrobial properties[7][8]. The pyrazole core acts as a bioisostere for amides and phenols, allowing it to form robust hydrogen bonds with target residues.
In the context of inflammation, diarylpyrazoles (analogous to Celecoxib) act as selective COX-2 inhibitors[3]. The 2-fluorophenyl group is particularly critical here: the fluorine atom can engage in orthogonal multipolar interactions (halogen bonding) with the backbone carbonyls of the COX-2 active site. Furthermore, the steric twist induced by the ortho-fluorine forces the molecule into a "V-shape" that perfectly occupies the distinct hydrophobic side-pocket of the COX-2 enzyme, preventing the oxygenation of arachidonic acid into pro-inflammatory prostaglandins[3].
Figure 1: COX-2 signaling pathway and competitive inhibition by 3,5-diarylpyrazoles.
Structure-Activity Relationship (SAR) Logic
The rational design of 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole relies on a delicate balance of electronic and steric parameters. When comparing this molecule to the unsubstituted 3,5-diphenylpyrazole[1], several SAR rules emerge:
-
Metabolic Stability: Unsubstituted phenyl rings are susceptible to rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes, typically at the para or ortho positions. The introduction of the strongly C-F bonded fluorine atom at the ortho position blocks this metabolic soft spot, significantly increasing the drug's half-life.
-
Target Affinity: The 1H-pyrazole N-H acts as an essential hydrogen-bond donor to polar residues (e.g., Arg120 or Tyr355 in COX-2). Meanwhile, the lipophilic fluorophenyl ring drives the thermodynamics of binding by displacing ordered water molecules from the hydrophobic pocket (the hydrophobic effect).
-
Toxicity Profile: Unlike non-selective NSAIDs, the spatial bulk generated by the twisted 2-fluorophenyl ring prevents the molecule from entering the narrower binding channel of the constitutively expressed COX-1 enzyme, thereby preserving gastrointestinal mucosal integrity[3].
Figure 2: Structure-Activity Relationship (SAR) logic for the 2-fluorophenyl pyrazole scaffold.
References
Sources
- 1. CAS 1145-01-3: 3,5-Diphenylpyrazole | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole | 763133-49-9 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
